
Methyl 2-cyano-2-cyclohexylideneacetate
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Description
Methyl 2-cyano-2-cyclohexylideneacetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 2-cyano-2-cyclohexylideneacetate (C₁₀H₁₃NO₂)?
The synthesis typically involves a Knoevenagel condensation between cyclohexanone and methyl cyanoacetate under acidic or basic catalysis. For example, refluxing in toluene with a catalytic amount of ammonium acetate or piperidine can yield the α,β-unsaturated ester. Optimization of reaction time (e.g., 6–12 hours) and temperature (80–110°C) is critical for achieving high purity (>97%) .
Q. What spectroscopic techniques are employed to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the cyclohexylidene moiety (δ ~5.5–6.5 ppm for vinylic protons) and ester/cyano groups.
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 179.21 (C₁₀H₁₃NO₂) .
Q. What are the key functional groups influencing the chemical reactivity of this compound?
The α,β-unsaturated ester and cyano groups dominate reactivity. The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions). The cyclohexylidene moiety introduces steric hindrance, affecting regioselectivity in reactions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the α,β-unsaturated ester moiety?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify electrophilic sites. For example, the LUMO distribution often localizes at the β-carbon, corroborating experimental observations of nucleophilic attack at this position .
Q. What strategies resolve contradictions in reaction yields when using different catalysts?
Systematic Design of Experiments (DOE) can isolate variables (e.g., catalyst loading, solvent polarity). For instance, kinetic studies comparing ammonium acetate vs. titanium tetrachloride catalysis may reveal solvent-dependent activation barriers. Parallel monitoring via HPLC can correlate yield with intermediate stability .
Q. How does steric hindrance from the cyclohexylidene group affect nucleophilic addition reactions?
X-ray crystallography data (e.g., bond angles and torsional strain) show that the cyclohexylidene ring creates a non-planar geometry, reducing accessibility to the β-carbon. This steric effect can be mitigated by using bulky nucleophiles (e.g., Grignard reagents) or polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. What role does solvent choice play in optimizing Michael addition reactions?
Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity and stabilize charge-separated intermediates, improving yields by 20–30% compared to non-polar solvents. Solvent-free conditions under microwave irradiation have also been explored for eco-friendly synthesis .
Q. How are crystallographic studies used to validate tautomeric forms of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals the s-cis conformation of the α,β-unsaturated ester, with dihedral angles of 10–15° between the cyclohexylidene and ester groups. This data resolves ambiguities in tautomer distribution observed in solution-phase NMR .
Properties
CAS No. |
55568-06-4 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-cyano-2-cyclohexylideneacetate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
NXQPZYVPULDWJG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1CCCCC1)C#N |
Canonical SMILES |
COC(=O)C(=C1CCCCC1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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